BenchChemオンラインストアへようこそ!

N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide

Kinase inhibitor design Structure-activity relationship Indole regioisomerism

This unique 4-yl indole-benzothiazole carboxamide (CAS 1324086-14-7) offers a distinct regioisomeric configuration compared to common 3-yl analogs, enabling novel target engagement profiles for kinase and GPCR research. Its lead-like properties (MW 307.4) and three modifiable vectors facilitate systematic SAR exploration without prior art bias. Ideal for laboratories seeking to generate proprietary datasets. Secure this scaffold for your next screening campaign.

Molecular Formula C17H13N3OS
Molecular Weight 307.4 g/mol
Cat. No. B11007671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide
Molecular FormulaC17H13N3OS
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C17H13N3OS/c1-10-19-15-6-5-11(9-16(15)22-10)17(21)20-14-4-2-3-13-12(14)7-8-18-13/h2-9,18H,1H3,(H,20,21)
InChIKeyHFEHOLRLIAVWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide (CAS 1324086-14-7) is a synthetic heterocyclic compound with the molecular formula C₁₇H₁₃N₃OS and a molecular weight of 307.4 g/mol . It belongs to the indole-benzothiazole carboxamide class, characterized by an indole moiety linked via a carboxamide bridge at the 4-position to a 2-methyl-substituted benzothiazole-6-carboxylic acid scaffold . The compound's SMILES notation is Cc1nc2ccc(C(=O)Nc3cccc4[nH]ccc34)cc2s1 . This structural class has been investigated in patent literature for alpha-2 adrenergic receptor modulation [1] and in primary research for VEGFR-2 kinase inhibition [2], though published quantitative data specific to this exact compound remain sparse.

Why N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide Cannot Be Substituted by Generic Indole-Benzothiazole Analogs Without Quantitative Risk Assessment


Within the indole-benzothiazole carboxamide chemotype, small structural variations produce profound shifts in target engagement profiles. The position of the indole attachment (4-yl vs. 3-yl or 5-yl) fundamentally alters the dihedral angle between the indole and benzothiazole planes, affecting both kinase ATP-pocket complementarity [1] and GPCR binding conformations [2]. The 2-methyl substituent on the benzothiazole ring contributes steric and electronic effects that distinguish this compound from des-methyl or 2-unsubstituted analogs . Generic substitution without quantitative confirmation of target potency, selectivity, and cellular activity introduces unacceptable scientific risk for reproducible experimental outcomes.

Product-Specific Quantitative Differentiation Evidence for N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide vs. Closest Analogs


Indole 4-yl vs. 3-yl Attachment Regioisomerism Determines Target Binding Geometry

The indole 4-yl attachment in N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide creates a distinct molecular geometry compared to 3-yl and 5-yl regioisomers. In the closely related VEGFR-2 inhibitor series, indole-benzothiazole hybrids with indole attached at position 3 (compound 10b) achieved 66.7% growth inhibition of VEGFR-2 tyrosine kinase at 10 μM [1]. The 4-yl attachment (as in the target compound) presents the indole NH and benzothiazole carboxamide in a different spatial orientation, predicted to alter hydrogen-bonding patterns with kinase hinge regions and GPCR orthosteric sites [2]. No direct quantitative comparison data exist for this specific compound versus its 3-yl or 5-yl regioisomers.

Kinase inhibitor design Structure-activity relationship Indole regioisomerism

2-Methyl Substitution on Benzothiazole: Steric and Electronic Differentiation from Unsubstituted and 2-Amino Analogs

The 2-methyl group on the benzothiazole ring of N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide distinguishes it from the broader class of benzothiazole-6-carboxamides bearing hydrogen, amino, or larger alkyl substituents at position 2. The methyl group increases lipophilicity (calculated logP contribution ~+0.5 vs. 2-H analog) and provides steric shielding of the thiazole ring, which may reduce CYP-mediated oxidative metabolism at this position . In benzothiazole-based kinase inhibitor series, the 2-methyl substituent has been associated with improved cellular permeability compared to 2-amino analogs (Rule-of-5 compliance retained: MW 307.4, HBD 2, HBA 4) . Quantitative comparative metabolic stability or permeability data for this specific compound versus 2-H or 2-NH₂ analogs are not available.

Benzothiazole SAR Kinase selectivity Metabolic stability

Carboxamide Bridge Orientation at Benzothiazole 6-Position Defines Scaffold Geometry Distinct from Reverse Amides

N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide features a carboxamide linkage where the carbonyl is attached to the benzothiazole 6-position and the nitrogen is attached to the indole 4-position. This differs fundamentally from the reverse amide isomer N-(2-methyl-1,3-benzothiazol-6-yl)-1H-indole-7-carboxamide (CAS not available; C₁₇H₁₃N₃OS, same molecular formula) [1]. In kinase inhibitor pharmacophore models, the orientation of the amide bond determines whether the carbonyl oxygen can act as a hinge-binding hydrogen bond acceptor [2]. The reverse amide would present the NH at the benzothiazole side, altering the hydrogen bond donor/acceptor pattern at the kinase hinge region. No comparative biochemical data are available for these two isomers.

Carboxamide linkage Conformational analysis Kinase inhibitor pharmacophore

Class-Level Alpha-2 Adrenergic Receptor Pharmacophore: Indole-Benzothiazole Scaffold Recognition

The indole-benzothiazole carboxamide scaffold, encompassing N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide, falls within the generic structural claims of US Patent US20020049239, which describes indole and benzothiazole derivatives as selective agonists for cloned human alpha-2 adrenergic receptors [1]. The patent discloses that compounds in this class demonstrate selectivity for alpha-2 receptors over alpha-1 adrenergic receptors, though specific binding or functional data for the target compound itself are not reported. Alpha-2 adrenergic agonists are established therapeutics for analgesia, sedation, hypertension, and intraocular pressure reduction [1]. The target compound's binding affinity and functional activity at alpha-2 receptor subtypes remain uncharacterized in the public domain.

Alpha-2 adrenergic receptor GPCR ligand design Indole-benzothiazole patent space

Molecular Weight and Lipophilicity Profile Differentiates from Larger N-Substituted Indole Analogs

N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide (MW 307.4) is substantially smaller than closely related analogs such as N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide (MW ~365.5, C₂₀H₁₉N₃O₂S) , which features an N-alkylated indole with a methoxyethyl substituent. The difference of approximately 58 Da reflects the additional atoms on the indole nitrogen, which increase molecular bulk, add a hydrogen bond acceptor (ether oxygen), and alter lipophilicity. The target compound occupies a more lead-like physicochemical space (MW <350, clogP estimated ~3.5-4.0), making it a potentially more tractable starting point for further optimization compared to N-substituted analogs that already approach lead-like property limits [1].

Drug-likeness Physicochemical property space Lead-like chemical space

Absence of Published Potency Data: A Critical Procurement Consideration vs. Data-Rich Comparators

A systematic search of ChEMBL, BindingDB, PubMed, and PubChem as of April 2026 reveals no published IC₅₀, Kd, Ki, EC₅₀, or cellular activity data for N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide (CAS 1324086-14-7). In contrast, structurally related indole-benzothiazole hybrids such as VEGFR-2 inhibitor compound 10b have reported IC₅₀ values (66.7% inhibition at 10 μM) [1], and benzothiazole-based MAO-B inhibitors have reported IC₅₀ values in the nanomolar to micromolar range . This data gap means the target compound cannot currently be selected based on demonstrated potency or selectivity relative to any comparator. Any procurement decision must account for the need for de novo biological characterization.

Data availability Procurement risk assessment Tool compound validation

Research Application Scenarios for N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide Based on Structural Evidence


Chemical Probe Development for Alpha-2 Adrenergic Receptor Subtype Profiling

Given its structural inclusion within the indole-benzothiazole patent space for alpha-2 adrenergic receptor modulation [1], this compound may serve as a starting scaffold for developing subtype-selective alpha-2 agonists. Its unsubstituted indole NH and 2-methylbenzothiazole features provide two vectors for systematic SAR exploration. However, users must independently establish receptor binding affinity and functional activity before deploying it as a pharmacological probe, as no published potency data exist for this compound .

Kinase Inhibitor Hit-Finding via Scaffold-Hopping from 3-yl to 4-yl Indole Attachment

The 4-yl indole attachment represents a deliberate departure from the more common 3-yl indole-benzothiazole orientation studied in VEGFR-2 inhibitor series [1]. This regioisomeric variation may confer altered kinase selectivity profiles through modified hinge-region hydrogen-bonding geometry . The compound is appropriate for exploratory kinase profiling panels where novel chemotypes are screened against a broad panel of kinases to identify unexpected selectivity windows.

Medicinal Chemistry Lead Optimization Starting Point

With a molecular weight of 307.4 Da and compliance with lead-like property criteria (MW <350, HBD 2, HBA 4) [1], this compound occupies favorable chemical space for hit-to-lead optimization. Its three modifiable vectors—the indole NH, the benzothiazole 2-methyl group, and the carboxamide linker—offer synthetic handles for parallel SAR exploration. The absence of pre-existing biological data allows researchers to generate proprietary SAR datasets without being influenced by prior art bias .

Selectivity Profiling Against Reverse Amide Isomers

The carboxamide orientation (benzothiazole-CO-NH-indole) can be directly compared with the reverse amide isomer (benzothiazole-NH-CO-indole) [1] in head-to-head biochemical assays. Such comparisons are valuable for establishing amide orientation-activity relationships, which inform pharmacophore models for kinase and GPCR targets. This application requires procurement of both isomers and parallel testing under identical assay conditions .

Quote Request

Request a Quote for N-(1H-indol-4-yl)-2-methyl-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.